molecular formula C10H11F3OS B8080627 4-(2,3,4-Trifluorophenoxy)butane-1-thiol

4-(2,3,4-Trifluorophenoxy)butane-1-thiol

Cat. No.: B8080627
M. Wt: 236.26 g/mol
InChI Key: QHXSVKRBPSRFDN-UHFFFAOYSA-N
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Description

4-(2,3,4-Trifluorophenoxy)butane-1-thiol is a fluorinated organic compound featuring a butane chain terminated by a thiol (-SH) group and a 2,3,4-trifluorophenoxy aromatic substituent. The trifluorophenoxy moiety introduces strong electron-withdrawing effects, while the aliphatic thiol enhances nucleophilicity. This combination makes the compound valuable in materials science (e.g., self-assembled monolayers) and pharmaceutical intermediates, where fluorine atoms improve metabolic stability and bioavailability.

Properties

IUPAC Name

4-(2,3,4-trifluorophenoxy)butane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3OS/c11-7-3-4-8(10(13)9(7)12)14-5-1-2-6-15/h3-4,15H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXSVKRBPSRFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OCCCCS)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1OCCCCS)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4-Trifluorophenoxy)butane-1-thiol involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the compound. Generally, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4-Trifluorophenoxy)butane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(2,3,4-Trifluorophenoxy)butane-1-thiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3,4-Trifluorophenoxy)butane-1-thiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(2,3,4-Trifluorophenoxy)butane-1-thiol with structurally related compounds, emphasizing molecular features, fluorination patterns, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Fluorine Substituents Key Applications Reference
This compound C₁₀H₁₁F₃O₂S ~252.28 Thiol, Phenoxy ether 2,3,4-Trifluorophenoxy Materials science, pharmaceuticals -
4-(Trifluoromethoxy)phenylmethanethiol C₈H₇F₃OS 208.20 Thiol, Trifluoromethoxy Trifluoromethoxy Research, pilot-scale synthesis
4-(Trifluoromethoxy)thiophenol C₇H₅F₃OS 194.17 Aromatic thiol Trifluoromethoxy Organic synthesis, catalysis
4-(4-Chlorophenyl)sulfanylbutan-1-ol C₁₀H₁₃ClOS 216.72 Thioether, Alcohol None (Cl substituent) Chemical intermediate
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol C₁₁H₈F₃NOS 259.24 Thiazole, Alcohol Trifluoromethyl Pharmaceutical development

Key Differences and Implications

Fluorination Patterns
  • Target Compound: The 2,3,4-trifluorophenoxy group creates a highly electron-deficient aromatic ring, reducing susceptibility to electrophilic substitution and enhancing thermal stability.
  • 4-(Trifluoromethoxy)phenylmethanethiol : The trifluoromethoxy group (-OCF₃) is less electron-withdrawing than trifluorophenoxy, leading to milder deactivation of the aromatic ring.
  • 4-(Trifluoromethoxy)thiophenol : As an aromatic thiol, its reactivity is dominated by the electron-withdrawing trifluoromethoxy group, which lowers the pKa of the thiol (~8–9) compared to aliphatic thiols (~10–12).
Chain Length and Functional Groups
  • The butane chain in the target compound increases lipophilicity (logP ~3.5 estimated) compared to shorter-chain analogs like 4-(Trifluoromethoxy)phenylmethanethiol (logP ~2.8). This enhances membrane permeability in biological systems.
  • 4-(4-Chlorophenyl)sulfanylbutan-1-ol : The thioether (-S-) and alcohol (-OH) groups reduce nucleophilicity compared to thiols, limiting its use in metal-binding applications.
Reactivity and Stability
  • Thiols (target, ) exhibit higher acidity and nucleophilicity than thioethers () or alcohols ().
  • Fluorine atoms in the target compound improve oxidative stability, whereas chlorine in may introduce photodegradation risks.

Pharmaceutical Relevance

  • [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol demonstrates utility in kinase inhibition studies due to its thiazole core.

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